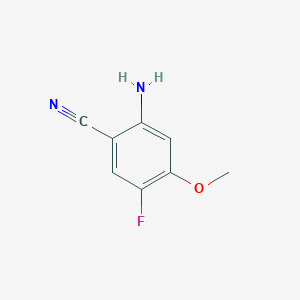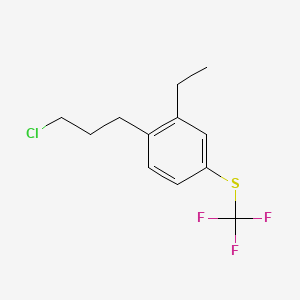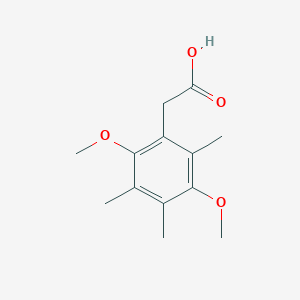
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of phenylacetic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid typically involves the alkylation of 2,5-dimethoxy-3,4,6-trimethylbenzene with a suitable acetic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence its binding affinity to enzymes and receptors, potentially modulating biological activities. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(4-Methoxyphenyl)acetic acid
- 2-(2,4-Dimethoxyphenyl)acetic acid
Uniqueness
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-3,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C13H18O4/c1-7-8(2)13(17-5)10(6-11(14)15)9(3)12(7)16-4/h6H2,1-5H3,(H,14,15) |
Clé InChI |
UCPVQDJEOPMICH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C)CC(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


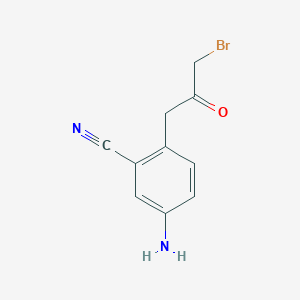
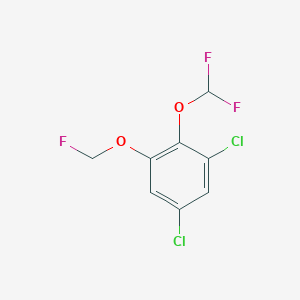
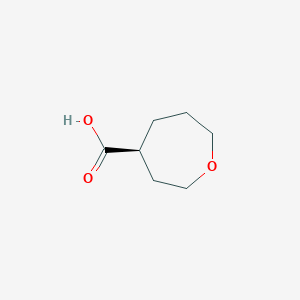
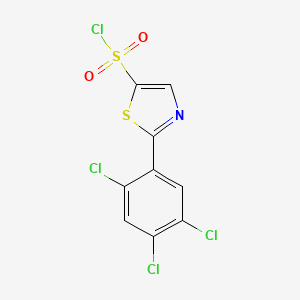
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)




